Sobuzoxan

Übersicht

Beschreibung

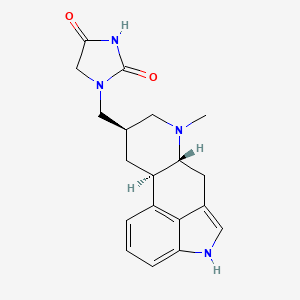

Sobuzoxan, auch bekannt als MST-16, ist eine Dioxopiperazinverbindung, die aufgrund ihres Potenzials als Antikrebsmittel Aufmerksamkeit erregt hat. Es wirkt hauptsächlich als Topoisomerase-II-Inhibitor, der für die DNA-Replikation und -Transkription entscheidend ist. This compound wurde auf seine Fähigkeit untersucht, Metallkationen zu chelatisieren und die Bildung von freien Radikalen aufgrund von Metall-Anthracyclin-Komplexen zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Sobuzoxan hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Topoisomerase-II-Inhibitor verwendet, um die DNA-Replikation und -Transkription zu untersuchen . In der Biologie wird this compound auf seine Fähigkeit untersucht, Metallkationen zu chelatisieren und die Bildung von freien Radikalen zu reduzieren . In der Medizin wird es hauptsächlich als Antikrebsmittel eingesetzt, insbesondere zur Behandlung von Leukämie und Lymphom . Zusätzlich hat this compound potenzielle kardioprotektive Wirkungen, was es zu einer wertvollen Verbindung in der pharmazeutischen Industrie macht .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Topoisomerase II hemmt, ein Enzym, das für die DNA-Replikation und -Transkription entscheidend ist . Es induziert Apoptose durch die Veränderung der DNA-Helizität, ohne die Bildung eines spaltbaren Komplexes zwischen DNA und dem Topoisomerase-II-Enzym zu induzieren . Die Verbindung chelatiert auch Metallkationen, wodurch die Bildung von freien Radikalen aufgrund von Metall-Anthracyclin-Komplexen reduziert wird . Dieser duale Wirkmechanismus macht this compound effektiv bei der gezielten Behandlung von sich schnell teilenden Krebszellen, während gleichzeitig die Kardiotoxizität minimiert wird .

Wirkmechanismus

Target of Action

Sobuzoxane primarily targets DNA topoisomerase II (Topo II) . Topo II is a nuclear enzyme that specializes in relaxing the torsional constraints of intertwined DNA strands, thus altering DNA topology . It participates in many essential cellular functions such as DNA replication, recombination, condensation, segregation of replicated chromosomes, transcription, and gene expression .

Mode of Action

Sobuzoxane is an inhibitor of Topo II . It induces apoptosis through alteration of DNA helicity without inducing cleavable complex formation between DNA and the Topo II enzyme . This is in contrast to other Topo II inhibitors such as acridine, anthracycline, and epipodophyllotoxin .

Biochemical Pathways

Sobuzoxane affects the catalytic cycle of Topo II at a point upstream to cleavable DNA-enzyme complex formation . This action of Sobuzoxane is similar to that of a newer generation of Topo II inhibitors, such as merbarone, aclarubicin, and fostriecin .

Pharmacokinetics

Sobuzoxane is an orally active anticancer agent . It is quickly decomposed in biological environments . Sobuzoxane is metabolized in cardiac cells, where it is converted into ICRF-154 and EDTA-diamide .

Result of Action

Sobuzoxane causes irreversible inhibition of cell division . It has been shown to be effective against rapidly dividing cancer cells . It has also been evaluated as a chemotherapeutic agent in combination therapy .

Action Environment

Sobuzoxane has the potential to chelate metal cations and to reverse the metal-anthracycline complexes that facilitate the free radical generation, which is responsible for anthracycline-induced cardiomyopathy . The absence of stabilized cleavable complex formation and the lack of increase in free radicals are responsible for the higher selectivity and cardiac protective effects associated with Sobuzoxane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Sobuzoxan wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Bisdioxopiperazin-Analoga beinhalten. Die Synthese beinhaltet typischerweise die Hydrolyse von Esterbindungen, um Hydroxymethyl-ICRF-154 zu erzeugen, gefolgt von der Freisetzung von Formaldehyd und der Bildung der aktiven Verbindung ICRF-154 . Die Reaktionsbedingungen umfassen häufig die Verwendung von wässrigem Ammoniumformiat und Methanol als mobile Phase, wobei die biologischen Proben entweder mit Methanol verdünnt oder ausgefällt werden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound in feinen Granulaten hergestellt. Der Auflösungsprozess beinhaltet das Abwiegen einer genauen Menge an this compound Fine Granules und die Durchführung des Tests bei 50 Umdrehungen pro Minute unter Verwendung einer Lösung von Natriumlaurylsulfat als Auflösungssmittel . Das Reinigungsverfahren beinhaltet das Auflösen von this compound in Chloroform und die Verwendung von Kieselgel für die Säulenchromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sobuzoxan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse und Chelatisierung. Die Hydrolyse von Esterbindungen führt zur Bildung von Hydroxymethyl-ICRF-154 und zur Freisetzung von Formaldehyd . Zusätzlich chelatiert this compound Metallkationen, was zur Reduktion der Bildung von freien Radikalen beiträgt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind wässriges Ammoniumformiat, Methanol und Natriumlaurylsulfat . Die Bedingungen beinhalten häufig die Verwendung einer Zorbax SB-Aq-Säule für die Chromatographie und eine Mischung aus Acetonitril und Wasser als mobile Phase .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen mit this compound gebildet werden, sind Hydroxymethyl-ICRF-154 und Formaldehyd . Diese Produkte sind entscheidend für die Antikrebsaktivität der Verbindung.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Sobuzoxan ähnelt anderen Topoisomerase-II-Inhibitoren wie Dexrazoxan (ICRF-187), Aclarubicin, Merbarone und Fostriecin . Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, indem sie Topoisomerase II hemmen und die DNA-Helizität verändern .

Einzigartigkeit: Was this compound von anderen ähnlichen Verbindungen abhebt, ist seine Fähigkeit, Metallkationen zu chelatisieren und die Bildung von freien Radikalen zu reduzieren, was zu seinen kardioprotektiven Wirkungen beiträgt . Im Gegensatz zu anderen Topoisomerase-II-Inhibitoren induziert this compound keine spaltbare Komplexbildung zwischen DNA und dem Enzym, was es zu einer sichereren Option für Patienten mit einem höheren Risiko für Kardiotoxizität macht .

Eigenschaften

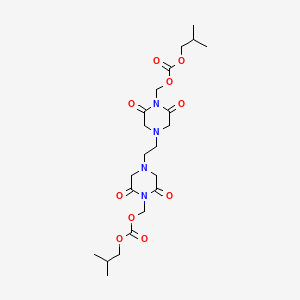

IUPAC Name |

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOKWVBYZHBHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045203 | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98631-95-9 | |

| Record name | Sobuzoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobuzoxane [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBUZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1210110.png)

![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)

![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)

![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)